molecular formula C14H15N3O3 B14398382 Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate CAS No. 88694-38-6

Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate

Cat. No.: B14398382
CAS No.: 88694-38-6
M. Wt: 273.29 g/mol
InChI Key: HDYIUGZGESFKLD-UHFFFAOYSA-N
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Description

Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate is an organic compound that features an azido group, an ester functional group, and a phenyl ring substituted with a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include ethyl acetoacetate, 4-hydroxybenzaldehyde, and sodium azide.

    Formation of Intermediate: The first step involves the condensation of ethyl acetoacetate with 4-hydroxybenzaldehyde to form an intermediate compound.

    Azidation: The intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group.

    Final Product: The final step involves the esterification of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate can undergo various chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

    Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used for cycloaddition reactions involving the azido group.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Substituted Esters: Resulting from nucleophilic substitution.

    Alcohols and Ketones: Products of reduction and oxidation reactions, respectively.

Scientific Research Applications

Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the development of novel materials with specific properties.

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

    Bioconjugation: Utilized in bioconjugation techniques for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate depends on the specific reactions it undergoes. For example:

    Cycloaddition: The azido group reacts with alkynes to form triazoles, which can interact with biological targets.

    Substitution: The ester group can be replaced by nucleophiles, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with a cyano group instead of an azido group.

    Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Contains a fluorophenyl group and a cyano group.

    3-Cyano-N-(prop-2-en-1-yl)benzamide: Features a benzamide group and a cyano group.

Uniqueness

Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for cycloaddition reactions. This makes it a valuable compound for the synthesis of triazoles and other nitrogen-containing heterocycles.

Properties

CAS No.

88694-38-6

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

ethyl 2-azido-3-(4-prop-2-enoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H15N3O3/c1-3-9-20-12-7-5-11(6-8-12)10-13(16-17-15)14(18)19-4-2/h3,5-8,10H,1,4,9H2,2H3

InChI Key

HDYIUGZGESFKLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC=C)N=[N+]=[N-]

Origin of Product

United States

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